

# Application of Tricalcium Silicate in Endodontics and Pulp Capping: Application Notes and Protocols

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# For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricalcium silicate (C3S), the main component of mineral trioxide aggregate (MTA) and other bioceramic materials like Biodentine™, has revolutionized vital pulp therapy and various endodontic procedures.[1][2] Its biocompatibility, bioactivity, and ability to form a hydroxyapatite layer upon contact with tissue fluids make it an ideal material for pulp capping and other applications where direct contact with pulp or periapical tissues is required.[3][4] This document provides detailed application notes, experimental protocols, and a summary of quantitative data related to the use of tricalcium silicate-based materials in endodontics.

### **Data Presentation**

# Table 1: Physicochemical Properties of Tricalcium Silicate-Based Cements



Property	Biodentine™	White MTA- Angelus	Experimental Tricalcium Silicate Cement (ETSC)	Reference
Initial Setting Time (min)	15	> 45	17.3	[5]
Final Setting Time (min)	29	> 75	42.3	[5]
Radiopacity (mm Al)	3.0	5.7	6.1	[5]
Compressive Strength (MPa)	88.8	35.4	42.1	[5]
Sorption (%) at 28 days	0.48	1.15	0.89	[5]
Solubility (%) at 28 days	0.52	1.58	0.65	[5]
pH at 168 hours	~12	~12	~12.5	[5]
Calcium Ion Release (mg/dL) at 168 hours	7.48	3.89	4.21	[5]

**Table 2: Clinical Success Rates of Direct Pulp Capping Materials** 

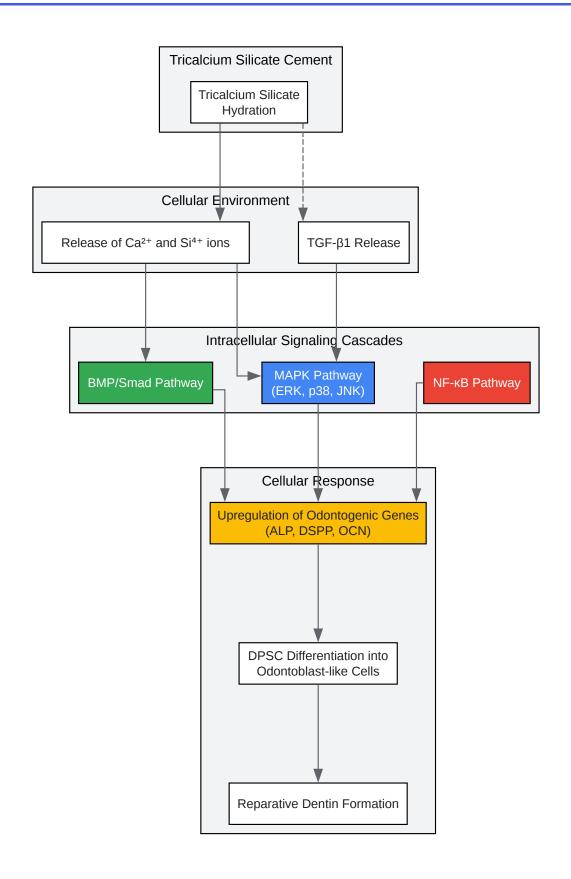


Material	6-Month Follow-Up Success Rate	12-Month Follow-Up Success Rate	36-Month Follow-Up Success Rate	References
Biodentine™	83% - 100%	80% - 100%	79% - 100%	[6][7]
MTA	81% - 100%	86% - 100%	85% - 93%	[6][7]
Calcium Hydroxide	44% - 100%	69% - 86%	52% - 69%	[7]
TheraCal LC	-	72.1% (clinical), 73.6% (radiographic) at 1 year	-	[8]

## **Signaling Pathways and Molecular Mechanisms**

**Tricalcium silicate**-based materials promote odontogenic differentiation and reparative dentin formation through the activation of several signaling pathways. Upon hydration, these materials release calcium ions ( $Ca^{2+}$ ) and silicate ions ( $Si^{4+}$ ), which stimulate dental pulp stem cells (DPSCs).[3][9] Key signaling pathways involved include the Mitogen-Activated Protein Kinase (MAPK), Transforming Growth Factor-beta 1 (TGF- $\beta$ 1), and Bone Morphogenetic Protein (BMP) pathways.





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**Figure 1:** Signaling pathways activated by **tricalcium silicate**.

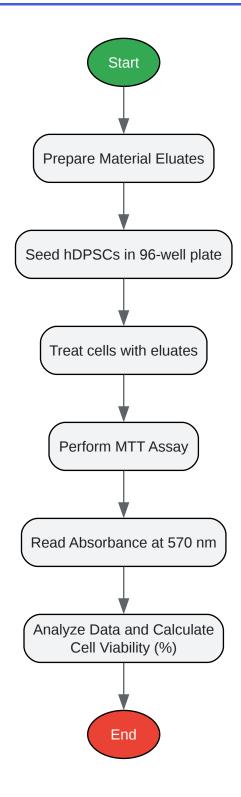


# Experimental Protocols Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is adapted from standard MTT assay procedures for evaluating the cytotoxicity of dental material eluates.[10]

- 1. Material Eluate Preparation: a. Prepare **tricalcium silicate** cement specimens according to the manufacturer's instructions and allow them to set for 24 hours. b. Immerse the set specimens in a complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at a surface area-to-volume ratio of 1.25 cm²/mL. c. Incubate for 24 hours at  $37^{\circ}$ C in a humidified atmosphere of 5% CO<sub>2</sub>. d. Collect the medium, centrifuge to remove debris, and filter-sterilize through a 0.22  $\mu$ m syringe filter. This is the 100% concentration eluate. Prepare serial dilutions as required.
- 2. Cell Culture and Seeding: a. Culture human dental pulp stem cells (hDPSCs) in complete culture medium. b. Seed  $1 \times 10^4$  cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
- 3. Cell Treatment: a. Remove the culture medium and replace it with the prepared material eluates of different concentrations. b. Include a positive control (e.g., diluted zinc oxide-eugenol cement eluate) and a negative control (fresh culture medium). c. Incubate for 24, 48, and 72 hours.
- 4. MTT Assay: a. After the incubation period, remove the eluates and add 100  $\mu$ L of fresh medium and 10  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals. c. Remove the MTT-containing medium and add 100  $\mu$ L of DMSO to each well to dissolve the formazan crystals. d. Shake the plate gently for 15 minutes. e. Measure the absorbance at 570 nm using a microplate reader.
- 5. Data Analysis: a. Calculate cell viability as a percentage relative to the negative control.





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**Figure 2:** Workflow for in vitro cytotoxicity testing.



### Protocol 2: Animal Model for Direct Pulp Capping Evaluation

This protocol is based on a mouse model for direct pulp capping.[3][11][12]

- 1. Animal Model: a. Use 8-week-old male Wistar rats or C57/BL6 mice. b. Anesthetize the animals using an appropriate mixture of ketamine and xylazine administered intraperitoneally.
- 2. Pulp Capping Procedure: a. Prepare a Class I cavity on the occlusal surface of the maxillary first molar using a sterile ¼ round bur at low speed with copious water cooling. b. Expose the pulp horn using a sterile endodontic explorer. c. Achieve hemostasis by gently applying a sterile saline-moistened cotton pellet. d. Apply the **tricalcium silicate**-based material directly over the exposed pulp. e. Restore the cavity with a resin-modified glass ionomer cement.
- 3. Post-operative Care: a. Administer an analgesic (e.g., carprofen) subcutaneously immediately after the procedure. b. Monitor the animals for any signs of distress.
- 4. Histological Evaluation: a. Euthanize the animals at predetermined time points (e.g., 2, 4, and 8 weeks). b. Dissect the maxillae and fix in 10% neutral buffered formalin. c. Decalcify the samples in 10% EDTA solution. d. Dehydrate, embed in paraffin, and section the samples serially. e. Stain the sections with Hematoxylin and Eosin (H&E) and Masson's Trichrome. f. Evaluate the pulp tissue for inflammation, necrosis, and the presence and quality of a newly formed dentin bridge.

# Protocol 3: Physicochemical Property Testing According to ISO Standards

- 1. Setting Time (ISO 6876:2012): a. Mix the cement according to the manufacturer's instructions. b. Place the mixed cement into a mold on a glass slab. c. Use a Gilmore needle with a specific weight to indent the surface of the cement at regular intervals. d. The initial setting time is the time when the needle no longer leaves a complete circular indentation. e. The final setting time is the time when the needle no longer leaves any indentation.
- 2. Compressive Strength (ISO 9917-1:2017): a. Prepare cylindrical specimens of the mixed cement using a standardized mold. b. Store the specimens in distilled water at 37°C for 24 hours. c. Apply a compressive load to the specimens using a universal testing machine at a

### Methodological & Application





crosshead speed of 1 mm/min until fracture. d. Calculate the compressive strength in megapascals (MPa).

3. Radiopacity (ISO 6876:2012): a. Prepare disc-shaped specimens of the cement with a thickness of 1 mm. b. Place the specimens on a dental X-ray film next to an aluminum step wedge. c. Expose the film to X-radiation. d. Develop the film and compare the optical density of the cement specimen to that of the aluminum step wedge to determine the radiopacity in millimeters of aluminum.

### **Protocol 4: Clinical Trial for Direct Pulp Capping Agents**

This protocol outlines the general methodology for a randomized clinical trial.[13][14]

- 1. Patient Selection: a. Include patients with deep carious lesions in permanent molars requiring direct pulp capping. b. Exclude teeth with signs of irreversible pulpitis, periapical pathology, or excessive bleeding upon pulp exposure. c. Obtain informed consent from all participants.
- 2. Clinical Procedure: a. Anesthetize and isolate the tooth with a rubber dam. b. Remove the carious dentin using a sterile bur. c. In case of pulp exposure, control bleeding with a sterile saline solution. d. Randomly assign the teeth to different treatment groups (e.g., **tricalcium silicate** material vs. calcium hydroxide). e. Apply the assigned pulp capping agent according to the manufacturer's instructions. f. Place a permanent restoration over the capping material.
- 3. Follow-up and Evaluation: a. Evaluate the teeth clinically and radiographically at baseline, 6, 12, 24, and 36 months. b. Clinical evaluation should include assessment of pain, sensitivity to percussion and palpation, and response to pulp vitality tests. c. Radiographic evaluation should assess for any signs of periapical inflammation, internal resorption, or the formation of a dentin bridge. d. Use modified USPHS criteria to evaluate the restoration's quality.
- 4. Outcome Measures: a. The primary outcome is the clinical and radiographic success of the pulp capping procedure, defined as the absence of signs and symptoms of irreversible pulpitis or pulp necrosis. b. Secondary outcomes can include the quality and thickness of the dentin bridge observed radiographically.



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